molecular formula C28H66Br2N4O6P2 B13729897 Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) CAS No. 20021-06-1

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide)

Cat. No.: B13729897
CAS No.: 20021-06-1
M. Wt: 776.6 g/mol
InChI Key: YFLRYKFUAAKYOP-UHFFFAOYSA-L
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Description

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) is a quaternary ammonium compound known for its unique structure and properties. This compound is characterized by its two cationic head groups and two alkyl chains, making it a dimeric or gemini surfactant. Such compounds are widely studied for their superior properties compared to mono-quaternary ammonium compounds, including lower critical micelle concentration and more efficient surface tension reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) involves a quaternary ammonium reaction. The process typically includes the reaction of dimethylaminoethyl compounds with octamethylene bromide under controlled conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is obtained through a series of purification steps, including filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anionic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as phosphonoaminoethyl derivatives and substituted quaternary ammonium compounds .

Scientific Research Applications

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) involves its interaction with negatively charged bacterial membranes. The cationic head groups of the compound disrupt the membrane integrity, leading to the release of intracellular contents and bacterial cell death. Additionally, the compound interacts with intracellular proteins and DNA, further enhancing its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide) stands out due to its dimeric structure, which provides superior properties such as lower critical micelle concentration and more efficient surface tension reduction. These properties make it more effective in various applications compared to its mono-quaternary counterparts .

Properties

CAS No.

20021-06-1

Molecular Formula

C28H66Br2N4O6P2

Molecular Weight

776.6 g/mol

IUPAC Name

2-[di(propan-2-yloxy)phosphorylamino]ethyl-[8-[2-[di(propan-2-yloxy)phosphorylamino]ethyl-dimethylazaniumyl]octyl]-dimethylazanium;dibromide

InChI

InChI=1S/C28H66N4O6P2.2BrH/c1-25(2)35-39(33,36-26(3)4)29-19-23-31(9,10)21-17-15-13-14-16-18-22-32(11,12)24-20-30-40(34,37-27(5)6)38-28(7)8;;/h25-28H,13-24H2,1-12H3,(H,29,33)(H,30,34);2*1H/q+2;;/p-2

InChI Key

YFLRYKFUAAKYOP-UHFFFAOYSA-L

Canonical SMILES

CC(C)OP(=O)(NCC[N+](C)(C)CCCCCCCC[N+](C)(C)CCNP(=O)(OC(C)C)OC(C)C)OC(C)C.[Br-].[Br-]

Origin of Product

United States

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